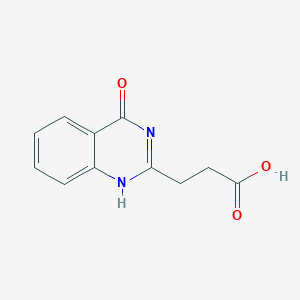

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-(4-oxo-3H-quinazolin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSISEGNFBAVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312256 | |

| Record name | 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658078 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5368-37-6 | |

| Record name | 5368-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a molecule of interest within the broader class of quinazolinone derivatives known for their diverse biological activities.[1][2][3][4][5] This document outlines a probable synthetic route, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols to facilitate its synthesis and characterization in a laboratory setting.

Chemical Structure and Properties

The core structure of this compound consists of a quinazolin-4(3H)-one scaffold substituted at the 2-position with a propanoic acid side chain.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol [6] |

| IUPAC Name | This compound |

| InChI Key | HYSISEGNFBAVMJ-UHFFFAOYSA-N[6] |

| SMILES | O=C(O)CCc1nc2ccccc2c(=O)[nH]1[6] |

| Predicted XlogP | 0.2 - 0.5 |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the condensation reaction between 2-aminobenzamide and succinic anhydride. This approach is based on established protocols for the synthesis of 2-substituted-4(3H)-quinazolinones. The reaction proceeds through the formation of an intermediate amide followed by cyclization.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Aminobenzamide

-

Succinic Anhydride

-

Dimethylformamide (DMF) or Glacial Acetic Acid

-

Hydrochloric Acid (for acidification)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-aminobenzamide in a minimal amount of DMF or glacial acetic acid.

-

Add 1.1 equivalents of succinic anhydride to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

If the product does not precipitate, acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic Data for Structure Elucidation

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the quinazolin-4(3H)-one core and the propanoic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | NH (Quinazolinone) |

| ~12.1 | br s | 1H | COOH (Carboxylic Acid) |

| ~8.10 | d | 1H | Ar-H (H5) |

| ~7.80 | t | 1H | Ar-H (H7) |

| ~7.65 | d | 1H | Ar-H (H8) |

| ~7.45 | t | 1H | Ar-H (H6) |

| ~2.90 | t | 2H | -CH₂ -COOH |

| ~2.70 | t | 2H | Quinazolinone-CH₂ - |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | C =O (Carboxylic Acid) |

| ~162.5 | C =O (Quinazolinone Amide) |

| ~152.0 | C 2 (Quinazolinone) |

| ~149.0 | C 8a (Quinazolinone) |

| ~134.5 | C 7 (Quinazolinone) |

| ~127.0 | C 5 (Quinazolinone) |

| ~126.0 | C 6 (Quinazolinone) |

| ~125.5 | C 8 (Quinazolinone) |

| ~121.0 | C 4a (Quinazolinone) |

| ~32.0 | -C H₂-COOH |

| ~28.0 | Quinazolinone-C H₂- |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Broad band, carboxylic acid |

| ~3200 | N-H | Stretching, quinazolinone |

| ~1710 | C=O | Stretching, carboxylic acid |

| ~1680 | C=O | Stretching, amide (quinazolinone) |

| ~1610, 1580 | C=C | Aromatic ring stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 219.0764 | [M+H]⁺ |

| 201.0658 | [M+H - H₂O]⁺ |

| 173.0709 | [M+H - H₂O - CO]⁺ |

| 146.0604 | [Quinazolinone core fragment]⁺ |

Experimental Workflow and Signaling Pathways

Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis, purification, and structural analysis.

Biological Context: Quinazolinone Signaling

Quinazolinone derivatives are known to interact with various biological targets, including protein kinases. While the specific signaling pathways for this compound are yet to be fully elucidated, related compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cell proliferation and survival pathways.

Caption: Generalized signaling pathway potentially modulated by quinazolinone derivatives.

This guide provides a foundational framework for the synthesis and structural confirmation of this compound. The predicted data serves as a reference for researchers aiming to characterize this compound. Experimental verification of these predictions is essential for definitive structural assignment.

References

An In-Depth Technical Guide to the Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a quinazolinone derivative of interest in medicinal chemistry. The quinazolinone scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. This document details the primary synthetic route, experimental protocols, and characterization data for the target compound.

Core Synthesis Pathway

The principal synthetic route for this compound involves the condensation reaction between anthranilamide and succinic anhydride. This reaction proceeds through a two-step mechanism: initial acylation of the amino group of anthranilamide by succinic anhydride to form an intermediate amic acid, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone ring system.

Experimental Protocols

General Procedure for the Condensation of a Hydrazinoquinazolinone with an Anhydride

To a solution of the hydrazinoquinazolinone derivative (10 mmol) in a suitable solvent such as PEG-600 (15 mL), a solution of the anhydride (10 mmol) in the same solvent is added. The reaction mixture is then heated at 100°C for 4-5 hours. After cooling to room temperature, the mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent.

It is important to note that the direct application of this protocol to the reaction of anthranilamide with succinic anhydride may require optimization of reaction conditions such as solvent, temperature, and reaction time to achieve a satisfactory yield of the desired product.

Data Presentation

Quantitative data for the target molecule, this compound, is limited in the available literature. However, data for analogous quinazolinone derivatives can provide an indication of expected outcomes.

| Compound Name | Starting Materials | Solvent | Catalyst | Reaction Time | Yield (%) | Melting Point (°C) |

| 2-Phenylquinazolin-4(3H)-one | 2-Aminobenzamide, Styrene | DMSO | p-TsOH | 16 h | 70 | - |

| 2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione | 2-Hydrazinoquinazolin-4(3H)-one, Phthalic anhydride | PEG-600 | - | 3 h | - | - |

This table summarizes data for related quinazolinone syntheses and is intended for comparative purposes.

Physicochemical Properties of 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid (A close analog)

| Property | Value |

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.24 g/mol |

Data obtained from PubChem.[1]

Characterization Data

Detailed spectral data for the target compound is not explicitly available in the searched literature. However, based on the structure, the following characteristic peaks would be expected in the respective spectra:

-

¹H NMR: Signals corresponding to the aromatic protons of the quinazolinone ring, two methylene groups of the propanoic acid side chain, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the carbonyl carbons of the quinazolinone and carboxylic acid, aromatic carbons, and the methylene carbons of the side chain.

-

IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the amide in the quinazolinone ring, and the O-H and C=O stretching of the carboxylic acid.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C11H10N2O3, 218.21 g/mol ).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Conclusion

The synthesis of this compound represents a straightforward approach to a valuable quinazolinone derivative. The reaction of anthranilamide with succinic anhydride is the most logical and anticipated synthetic route. While a specific, optimized protocol for this exact transformation requires further experimental investigation, the general procedures outlined in this guide for similar compounds provide a solid foundation for researchers to develop a robust and efficient synthesis. The characterization techniques described will be essential for confirming the identity and purity of the final product, which holds potential for further exploration in drug discovery and development programs.

References

A Comprehensive Technical Guide to 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid and its Analogs: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activities of 2-substituted quinazolin-4(3H)-ones, with a focus on the structural class represented by 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1]

Chemical and Physical Properties

The properties of 2-substituted quinazolin-4(3H)-ones can vary significantly based on the nature of the substituent at the 2-position. Generally, these compounds are crystalline solids with relatively high melting points. Spectroscopic characterization is crucial for structure elucidation.

| Spectroscopic Data | Characteristic Ranges for 2-Substituted Quinazolin-4(3H)-ones |

| Infrared (IR) Spectroscopy (cm⁻¹) | 1683–1657 (C=O, amide) |

| ¹H Nuclear Magnetic Resonance (NMR) (ppm) | 12.91–11.70 (s, 1H, N-H) |

| ¹³C Nuclear Magnetic Resonance (NMR) (ppm) | 163.87–161.19 (C=O, amide) |

| Table 1: General spectroscopic ranges for 2-substituted quinazolin-4(3H)-ones.[2] |

Synthesis of 2-Substituted Quinazolin-4(3H)-ones

A variety of synthetic methodologies have been developed for the preparation of the quinazolinone scaffold. The most common approaches for synthesizing 2-substituted quinazolin-4(3H)-ones involve the condensation of anthranilamide (2-aminobenzamide) or related precursors with aldehydes, carboxylic acids, or their derivatives.

General Synthetic Workflow

The synthesis of a 2-substituted quinazolin-4(3H)-one, such as the title compound, can be conceptualized through a general workflow. This involves the selection of appropriate starting materials, the chemical reaction to form the quinazolinone ring, and subsequent purification and characterization of the final product.

References

The Diverse Biological Activities of Quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidinone rings, represents a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth overview of the significant biological activities of quinazolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document details the quantitative data, experimental protocols for key assays, and the underlying signaling pathways associated with these activities.

Anticancer Activity

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various quinazolinone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). Below is a summary of the in vitro cytotoxic activity of selected derivatives against different human cancer cell lines.

| Compound ID/Description | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |

| Quinazolinone-hydrazide 3j | MCF-7 (Breast) | 0.20 ± 0.02 | Lapatinib | 5.9 ± 0.74 |

| Quinazolinone-1,2,4-thiadiazole 32 | A549 (Lung) | 0.02 ± 0.091 | Etoposide | 0.17 |

| 1,2,3-triazole-oxadiazole-quinazoline 23 | A2780 (Ovarian) | 0.019 ± 0.008 | Etoposide | 1.38 |

| 4-indolyl quinazoline 29 | PC-9 (Lung) | 0.5 | - | - |

| Fluoro-quinazolinone G | MCF-7 (Breast) | 0.44 ± 0.01 | Erlotinib | 1.14 ± 0.04 |

| Quinazoline-pyrimidine hybrid 6n | SW-480 (Colorectal) | 2.3 ± 0.91 | Cisplatin | 16.1 |

| Quinazolinone IIIa | A549 (Lung) | 18.29 ± 0.45 | Erlotinib | 24.50 ± 0.52 |

| Thiazole-quinazoline 37 | MCF-7 (Breast) | 2.86 ± 0.31 | Erlotinib | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[1]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

-

Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the quinazolinone derivative. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for another 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Signaling Pathway: PI3K/Akt Inhibition

A significant number of anticancer quinazolinone derivatives exert their effect by targeting the PI3K/Akt signaling pathway, which is frequently deregulated in cancer.[3][4] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[3]

Caption: Inhibition of the PI3K/Akt signaling pathway by quinazolinone derivatives.

Antimicrobial Activity

Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[5][6]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Description | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Reference |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f1 | S. aureus (MRSA) | 4-8 | - | - |

| Pyrazole analogue 5b | S. aureus | 1.95 | Amoxicillin | - |

| Pyrazole analogue 5b | K. pneumoniae | 0.98 | Amoxicillin | - |

| Pyrazole analogue 5b | A. niger | 15.63 | Ketoconazole | 7.81 |

Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7]

Principle: A series of agar plates containing decreasing concentrations of the antimicrobial agent are inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration that inhibits visible growth.

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the quinazolinone derivative in a suitable solvent.

-

Serial Dilutions: Perform a series of twofold dilutions of the stock solution to obtain the desired concentration range.[8]

-

Preparation of Agar Plates: Add a specific volume of each antimicrobial dilution to molten Mueller-Hinton agar and pour into sterile Petri dishes.[9] Allow the agar to solidify. A control plate without the antimicrobial agent should also be prepared.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate the surface of each agar plate with the microbial suspension using a multipoint inoculator or by spotting.[7]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: After incubation, examine the plates for visible growth. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[7]

Mechanism of Action: DNA Gyrase Inhibition

A key mechanism of antibacterial action for some quinazolinone derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[5][6]

Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives.

Anti-inflammatory Activity

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. Their mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity is often assessed by the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is a key parameter.

| Compound ID/Description | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug | Edema Inhibition (%) of Reference |

| 4-nitrostyryl-substituted quinazolinone | 200 | 62.2 - 80.7 | Ibuprofen | - |

| 3-naphtalene-substituted quinazolinone | 50 | 19.69 - 59.61 | - | - |

| 2,3,6-trisubstituted quinazolinone | - | 10.28 - 53.33 | Phenylbutazone | - |

| Indole derivative 4a | - | 33.40 | Indomethacin | 33.81 |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[10][11]

Principle: Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema. The first phase is mediated by histamine and serotonin, while the second phase is mediated by prostaglandins and other inflammatory mediators.[12]

Procedure:

-

Animal Grouping: Divide rats into groups (e.g., vehicle control, positive control, and test compound groups).

-

Compound Administration: Administer the quinazolinone derivative or the reference drug (e.g., indomethacin) orally or intraperitoneally. The vehicle is administered to the control group.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[10]

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[10]

-

Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of some quinazolinone derivatives are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[14]

Caption: Inhibition of the NF-κB signaling pathway by quinazolinone derivatives.

Anticonvulsant Activity

Certain quinazolinone derivatives have shown promising anticonvulsant activity in preclinical models of epilepsy. Their mechanism of action is often linked to the modulation of neurotransmitter systems, particularly the GABAergic system.

Quantitative Anticonvulsant Data

The in vivo anticonvulsant activity is frequently evaluated using the maximal electroshock (MES) seizure test, with the median effective dose (ED₅₀) being a key endpoint.

| Compound ID/Description | ED₅₀ (mg/kg) | Test Model | Reference Drug | ED₅₀ (mg/kg) of Reference |

| Quinazolinone 5f | 28.90 | MES | - | - |

| Quinazolinone 5b | 47.38 | MES | - | - |

| Quinazolinone 5c | 56.40 | MES | - | - |

| 4-(substituted-phenyl)-[3][15][16]triazolo[4,3-a]quinazolin-5(4H)-one 6o | 88.02 | MES | - | - |

| 4-(substituted-phenyl)-[3][15][16]triazolo[4,3-a]quinazolin-5(4H)-one 6q | 94.6 | MES | - | - |

| Quinazolinone analogue III | 73.1 | PTZ | - | - |

| Quinazolinone analogue IV | 11.79 | PTZ | - | - |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.[16][17]

Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.[17]

Procedure:

-

Animal Preparation: Use mice or rats for the experiment.

-

Compound Administration: Administer the quinazolinone derivative or a reference anticonvulsant drug (e.g., diazepam) intraperitoneally or orally.

-

Anesthesia and Electrode Placement: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal. Place corneal electrodes on the eyes.[16]

-

Electrical Stimulation: Deliver an alternating current electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).[16]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.[17]

-

Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Mechanism of Action: GABA-A Receptor Modulation

The anticonvulsant effects of some quinazolinone derivatives are attributed to their ability to modulate the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Caption: Positive allosteric modulation of the GABA-A receptor by quinazolinone derivatives.

Conclusion

The quinazolinone scaffold continues to be a highly privileged structure in medicinal chemistry, yielding derivatives with a remarkable array of biological activities. The information presented in this technical guide highlights the significant potential of these compounds as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The provided quantitative data, detailed experimental protocols, and mechanistic insights into their interactions with key signaling pathways offer a valuable resource for researchers and drug development professionals. Further exploration and optimization of the quinazolinone core are poised to lead to the discovery of novel and more effective therapeutic agents for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Agar dilution - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. inotiv.com [inotiv.com]

- 12. researchgate.net [researchgate.net]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 17. benchchem.com [benchchem.com]

physical and chemical properties of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a member of the quinazolinone class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry and drug development. Quinazolinone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details available experimental and predicted data, outlines general experimental protocols for its synthesis and characterization, and explores potential signaling pathways that may be modulated by this class of compounds, supported by visualizations. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this molecule.

Chemical and Physical Properties

The fundamental identifying and physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted based on its chemical structure.

Table 1: Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 5368-37-6 | CymitQuimica[1] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | CymitQuimica[1] |

| Molecular Weight | 218.21 g/mol | CymitQuimica[1] |

| Canonical SMILES | O=C(O)CCc1nc2ccccc2c(=O)[nH]1 | CymitQuimica[1] |

| InChI Key | HYSISEGNFBAVMJ-UHFFFAOYSA-N | CymitQuimica[1] |

| Purity | Typically ≥95% | CymitQuimica[1] |

Table 2: Experimental and Predicted Physicochemical Data

| Property | Value | Type | Source |

| Melting Point | 262-262.5 °C | Experimental (for a related quinoxaline derivative) | Benchchem[2] |

| Boiling Point | Data not available | - | - |

| Solubility | Data not available | - | - |

| pKa | Predicted data not available | - | - |

| logP | Predicted data not available | - | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature. However, based on general synthetic strategies for quinazolinone derivatives, a plausible synthetic route and standard analytical methods are described below.

Synthesis Protocol: A Representative Method

The synthesis of quinazolinone derivatives often involves the condensation of an anthranilic acid derivative with a suitable precursor. A general approach for the synthesis of compounds similar to this compound is outlined below.

Workflow for a Representative Synthesis

Caption: General workflow for the synthesis of the target compound.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilamide and a suitable dicarbonyl compound (such as a derivative of malonic acid) in an appropriate solvent like ethanol.

-

Condensation: Add a base, such as sodium ethoxide, to catalyze the cyclization reaction. Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Hydrolysis (if necessary): If the reaction yields an ester intermediate, subsequent hydrolysis under acidic or basic conditions is required to obtain the final carboxylic acid.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or acetic acid), to yield the pure this compound.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Context and Potential Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been definitively identified, the broader class of quinazolinone derivatives has been extensively studied, particularly in the context of cancer therapy. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Several quinazolinone derivatives have been identified as inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K/AKT Signaling Pathway Inhibition by Quinazolinone Derivatives

Caption: Potential inhibition of the PI3K/AKT pathway by quinazolinone derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. Certain quinazolinone-based compounds have been developed as potent VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway Inhibition by Quinazolinone Derivatives

Caption: Potential inhibition of the VEGFR-2 signaling pathway by quinazolinone derivatives.

Conclusion

This compound is a molecule with potential for further investigation, given the established biological significance of the quinazolinone scaffold. While comprehensive experimental data for this specific compound is currently limited, this guide consolidates the available information and provides a framework for future research. The outlined synthetic and analytical protocols offer a starting point for its preparation and characterization. Furthermore, the exploration of its potential effects on key cancer-related signaling pathways, such as PI3K/AKT and VEGFR-2, highlights promising avenues for pharmacological evaluation. Further studies are warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this compound.

References

The Enigmatic Potential of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. The fused heterocyclic system of quinazoline provides a versatile scaffold for the development of therapeutic agents targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide focuses on a specific derivative, 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a molecule that, while not extensively studied, holds significant therapeutic promise based on the activities of its structural analogs. This review consolidates the available information on its synthesis, potential biological activities, and mechanisms of action, drawing insights from the wider body of research on 2-substituted quinazolin-4(3H)-ones.

Synthesis and Chemical Properties

The synthesis of this compound is not explicitly detailed in readily available literature. However, established synthetic routes for 2-substituted quinazolin-4(3H)-ones can be adapted for its preparation. A plausible and commonly employed method involves the condensation of anthranilamide (2-aminobenzamide) with a suitable three-carbon electrophilic synthon.

A generalized synthetic workflow is depicted below. The initial step typically involves the reaction of anthranilamide with an appropriate acylating or alkylating agent, followed by cyclization to form the quinazolinone ring.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A likely synthetic protocol would involve the reaction of anthranilamide with succinic anhydride or a derivative thereof.

-

Reaction Setup: A mixture of equimolar amounts of anthranilamide and succinic anhydride would be heated in a suitable solvent (e.g., glacial acetic acid or a high-boiling point aprotic solvent like DMF or DMSO).

-

Reaction Conditions: The reaction mixture would be refluxed for several hours to facilitate both the initial acylation and the subsequent intramolecular cyclization and dehydration to form the stable quinazolinone ring.

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the product precipitated by the addition of water. The crude product would then be collected by filtration, washed, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired this compound.

Characterization of the final product would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Biological Activities and Potential Therapeutic Applications

While specific quantitative biological data for this compound is scarce in peer-reviewed journals, a commercial supplier, CymitQuimica, describes it as a potent antimicrobial agent with activity in the nanomolar range against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The supplier also notes its efficacy as an inhibitor of cell death in human cells.

The broader class of 2-substituted quinazolin-4(3H)-ones has been extensively investigated for a variety of biological activities, providing a strong rationale for the potential applications of the target molecule.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of quinazolinone derivatives. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The presence of the propanoic acid side chain in the target molecule could influence its solubility, cell permeability, and interaction with bacterial targets.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs (e.g., Gefitinib, Erlotinib) targeting tyrosine kinases. Research on 2-substituted quinazolinones has revealed their potential to inhibit various cancer-related enzymes and signaling pathways.

A potential mechanism of action for quinazolinone derivatives in cancer involves the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Caption: Putative anticancer mechanism of action for quinazolinone derivatives.

Enzyme Inhibition

Derivatives of quinazolin-4(3H)-one have been reported to inhibit a wide range of enzymes, including but not limited to:

-

Tyrosine Kinases: As mentioned, this is a primary target for anticancer applications.

-

Phosphodiesterases (PDEs): Inhibition of PDEs can have implications for inflammatory and neurological disorders.

-

Carbonic Anhydrases (CAs): These enzymes are targets for diuretics and antiglaucoma agents.

-

α-Glucosidase and α-Amylase: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.

The propanoic acid moiety of the target compound could play a crucial role in binding to the active site of various enzymes, potentially through hydrogen bonding or electrostatic interactions.

Quantitative Data from Related Compounds

Due to the lack of specific data for this compound, the following table summarizes quantitative data for structurally related quinazolinone derivatives to provide a comparative context for its potential potency.

| Compound Class | Biological Activity | Target | IC₅₀ / MIC | Reference |

| 2-Aryl-quinazolin-4(3H)-ones | Anticancer | Various Cancer Cell Lines | Micromolar to sub-micromolar range | General Literature |

| 2-Thioxo-quinazolinones | Antioxidant | DPPH radical scavenging | Millimolar range | [1] |

| 2-Substituted quinazolines | Antibacterial | S. pyogenes | 12-25 µM | [2] |

Note: This table is illustrative and represents a broad range of activities observed for the quinazolinone scaffold. The actual activity of this compound would need to be determined experimentally.

Conclusion and Future Directions

This compound represents an intriguing but underexplored molecule within the pharmacologically rich class of quinazolinones. Based on the extensive research on its structural analogs, this compound is predicted to possess significant biological activities, particularly as an antimicrobial and potentially as an anticancer or enzyme inhibitory agent.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and well-documented synthetic protocol.

-

Comprehensive Biological Screening: Evaluating its activity against a wide panel of bacterial and fungal strains, cancer cell lines, and a diverse set of enzymes.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a series of analogs to understand the contribution of the 2-propanoic acid moiety to its biological profile.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential fully.

The development of a detailed understanding of this compound could unlock new avenues for the design of novel and effective therapeutic agents.

References

Therapeutic Targets of Quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone, a fused heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry due to its broad spectrum of pharmacological activities. Its derivatives have been extensively investigated and developed as therapeutic agents targeting a diverse range of biological macromolecules. This technical guide provides an in-depth overview of the key therapeutic targets of quinazolinone derivatives, focusing on their applications in anticancer, antimicrobial, anti-inflammatory, and neuroprotective therapies. The guide summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Targets

Quinazolinone derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR)

EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Quinazolinone-based compounds, such as gefitinib and erlotinib, are well-established EGFR inhibitors.[1]

Quantitative Data: EGFR Inhibition

| Compound ID | Target | Assay Type | IC50 / GI50 (nM) | Reference Cell Line(s) |

| Gefitinib | EGFR (wild-type) | Cell Proliferation | 80 - 100 | A431 |

| Erlotinib | EGFR (wild-type) | Cell Proliferation | 100 | A431 |

| Lapatinib | EGFR & HER2 | Cell Proliferation | 160 (EGFR), 100 (HER2) | A431, BT-474 |

| Compound II-1 | EGFR & HER2 | Kinase Inhibition | 0.30 (EGFR), 6.07 (HER2) | N/A |

| Compound II-1 | Cell Proliferation | Growth Inhibition | 1.95 | PC-9 |

| Compound 5k | EGFR (wild-type) | Kinase Inhibition | 10 | N/A |

| Dacomitinib | EGFR (wild-type) | Cell Proliferation | 29 | H1819 |

| Compound 21 | EGFR (T790M) | Cell Proliferation | 10.2 | H1975 |

| Compound 22 | EGFR (T790M) | Cell Proliferation | 16.1 | H1975 |

| Compound 6 | EGFR | Kinase Inhibition | 0.35 µM | - |

| Compound 10e | EGFR | Kinase Inhibition | 78.04 nM | - |

Note: This table compiles data from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition

| Compound ID | Assay Type | IC50 (µM) | Reference |

| Compound 101 | Tubulin Polymerization Inhibition | 5.8 | [2] |

| Colchicine (Reference) | Tubulin Polymerization Inhibition | 3.2 | [2] |

| Compound 106 | Tubulin Polymerization Inhibition | 0.6 | [2] |

Experimental Workflow: Tubulin Polymerization Assay

Caption: A generalized workflow for a tubulin polymerization inhibition assay.

Antimicrobial Targets

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinazolinone derivatives have shown promise in this area by targeting essential bacterial enzymes.

DNA Gyrase

DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and is a validated target for antibiotics. Several quinazolinone derivatives have been identified as inhibitors of this enzyme.

Quantitative Data: Antimicrobial Activity

| Compound ID | Target Organism | MIC (mg/mL) |

| Compound 16 (pyrrolidine derivative) | S. aureus | 0.5 |

| Compound 20 (pyrrolidine derivative) | B. subtilis | 0.5 |

| Compound 29 (morpholine analogue) | B. subtilis | 0.5 |

| Compound 19 (pyrrolidine derivative) | P. aeruginosa | 0.15 |

| Compound 15 (pyrrolidine derivative) | C. albicans | 5 |

| Compound 29 (morpholine derivative) | C. albicans | 5 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).[3][4][5][6][7]

Anti-inflammatory Targets

Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Quantitative Data: COX-2 Inhibition

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 4a | >100 | 0.28 | >357 |

| Compound 4b | >100 | 0.27 | >370 |

| Compound 7c | >100 | 0.25 | >400 |

| Celecoxib (Reference) | 92.19 | 0.25 | 368.75 |

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of the NF-κB pathway is a promising approach for treating inflammatory diseases.

Signaling Pathway: NF-κB Inhibition

Caption: The canonical NF-κB signaling pathway and its inhibition by quinazolinone derivatives.

Neuroprotective Targets

Neurodegenerative diseases pose a significant challenge to global health. Quinazolinone derivatives are being explored for their neuroprotective effects, with targets including the GABA-A receptor and the Keap1-Nrf2 pathway.

GABA-A Receptor

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Modulators of this receptor can have sedative, anxiolytic, and anticonvulsant effects.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Activation of this pathway can protect neurons from oxidative damage, a key factor in neurodegeneration.

Signaling Pathway: Keap1-Nrf2 Activation

Caption: The Keap1-Nrf2 signaling pathway and its activation by quinazolinone derivatives.

Experimental Protocols

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

A common method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a three-component reaction.[8][9][10][11][12]

-

Step 1: Preparation of 2-aminobenzamide. This can be synthesized from isatoic anhydride by reacting it with an appropriate amine.

-

Step 2: Condensation. A mixture of an aldehyde, 2-aminobenzamide, and a suitable catalyst (e.g., iodine, p-toluenesulfonic acid) in a solvent like ethanol or DMF is refluxed for several hours.

-

Step 3: Cyclization. The intermediate formed undergoes in-situ cyclization to yield the 2,3-disubstituted quinazolin-4(3H)-one.

-

Step 4: Purification. The product is typically purified by recrystallization from a suitable solvent.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][13][14][15]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets make it a highly valuable pharmacophore. This technical guide has highlighted some of the most significant therapeutic targets of quinazolinone derivatives, providing a foundation of quantitative data, experimental methodologies, and pathway visualizations. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 4. bmglabtech.com [bmglabtech.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. atcc.org [atcc.org]

An In-depth Technical Guide to Derivatives of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its broad spectrum of pharmacological activities. This document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and experimental workflows.

Synthesis and Chemical Properties

The core structure, this compound, serves as a versatile starting material for the generation of a diverse library of derivatives. The primary points of chemical modification include the carboxyl group of the propanoic acid side chain, the nitrogen at position 3 of the quinazolinone ring, and the aromatic ring of the quinazolinone core.

General Synthetic Strategies

The synthesis of the parent scaffold and its derivatives typically involves multi-step reaction sequences. A common approach begins with the condensation of anthranilamide with an appropriate dicarboxylic acid derivative or aldehyde. For instance, 2-substituted quinazolin-4(3H)-ones can be synthesized via the condensation of 2-aminobenzamide (anthranilamide) with various aldehydes in a suitable solvent like dimethyl sulfoxide (DMSO).[1][2]

Another versatile method involves the reaction of 3,5-disubstituted-anthranilic acid with acetic anhydride or benzoyl chloride, followed by reaction with different primary amines to yield 2,6,8-substituted-quinazolin-4(3H)-ones.[3] The propanoic acid side chain can be introduced using reagents like succinic anhydride or its derivatives.

Derivatization of the Propanoic Acid Moiety

The carboxylic acid group of this compound is a key handle for derivatization to produce esters and amides.

-

Esterification: Ester derivatives can be synthesized by reacting the parent carboxylic acid with various alcohols in the presence of an acid catalyst.[4]

-

Amidation: Amide derivatives are readily prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl2), followed by reaction with a wide range of primary and secondary amines.[4][5]

These derivatizations allow for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with the most prominent being anticancer and antimicrobial effects. The diverse substitutions on the quinazolinone core and the propanoic acid side chain significantly influence the potency and selectivity of these compounds.

Anticancer Activity

Quinazolinone derivatives are well-established as potent anticancer agents.[6][7] Their mechanisms of action often involve the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival, such as tyrosine kinases and tubulin.

Several studies have reported the cytotoxic effects of 2-substituted quinazolin-4(3H)-ones against various cancer cell lines. For example, certain derivatives have shown significant activity against T-cell acute lymphoblastic leukemia (Jurkat) and acute promyelocytic leukemia (NB4) cells, with IC50 values in the low micromolar range.[1][2] Some compounds have also been found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[7]

Table 1: Anticancer Activity of Selected 2-Substituted Quinazolin-4(3H)-one Derivatives [1][6][8][9]

| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) |

| Compound A | 2-(Naphthalen-1-yl) | HT29 (Colon) | <0.05 |

| U87 (Glioblastoma) | <0.05 | ||

| A2780 (Ovarian) | <0.05 | ||

| Compound B | 2-(4-Hydroxystyryl) | MCF-7 (Breast) | Sub-µM |

| Compound C | 2-(Thiazol-2-yl) | PC3 (Prostate) | 10 |

| HT-29 (Colon) | 12 | ||

| Compound D | 6,8-dibromo-2-phenyl-3-(4'-carboxyl phenyl) | - | Good Activity |

| Compound E | 2-(Thiophen-2-yl) | Jurkat (T-cell ALL) | <5 |

| NB4 (APL) | <5 |

Note: This table is a compilation of data from multiple sources on related quinazolinone derivatives and serves as a representation of their potential activity.

Antimicrobial Activity

The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents.[10][11][12] Derivatives have shown activity against a range of pathogenic bacteria and fungi. The mechanism of antimicrobial action can involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. For instance, some derivatives have demonstrated efficacy against Staphylococcus aureus and Streptococcus pneumoniae.[11]

Other Biological Activities

Beyond anticancer and antimicrobial effects, quinazolinone derivatives have been explored for other therapeutic applications:

-

Anti-inflammatory and Analgesic Activity: Certain 2,6,8-substituted quinazolin-4(3H)-ones have displayed significant analgesic and anti-inflammatory properties.[3]

-

Enzyme Inhibition: Derivatives have been shown to inhibit various enzymes, including cholinesterases and tyrosinase, suggesting potential applications in neurodegenerative diseases and pigmentation disorders, respectively.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of quinazolinone derivatives.

General Synthesis of 2-Substituted Quinazolin-4(3H)-ones

Materials:

-

2-Aminobenzamide (anthranilamide)

-

Substituted aldehyde

-

Dimethyl sulfoxide (DMSO)

Procedure: [1]

-

A mixture of 2-aminobenzamide (1 mmol) and the desired aldehyde (1.2 mmol) is dissolved in DMSO (5 mL).

-

The reaction mixture is heated at 120 °C for 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted quinazolin-4(3H)-one.

Synthesis of Amide Derivatives from this compound

Materials:

-

This compound

-

Thionyl chloride (SOCl2)

-

Desired primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

To a solution of this compound (1 mmol) in anhydrous DCM (10 mL), add thionyl chloride (1.2 mmol) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours to form the acyl chloride.

-

In a separate flask, dissolve the desired amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).

-

Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7, Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and biological evaluation of these quinazolinone derivatives.

References

- 1. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of novel 2-substituted-quinazolin-4(3H)-ones as potent analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 12. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and tyrosinase inhibitory activities of novel isopropylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid: A Technical Overview

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive theoretical and practical framework for the synthesis and spectroscopic characterization of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopic interpretation and comparison with known analogues.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | COOH |

| ~11.5 - 12.5 | br s | 1H | N-H (quinazolinone) |

| ~8.1 - 8.3 | d | 1H | Ar-H (peri to C=O) |

| ~7.8 - 8.0 | t | 1H | Ar-H |

| ~7.6 - 7.8 | d | 1H | Ar-H |

| ~7.4 - 7.6 | t | 1H | Ar-H |

| ~3.0 - 3.2 | t | 2H | -CH₂- (adjacent to quinazolinone) |

| ~2.8 - 3.0 | t | 2H | -CH₂- (adjacent to COOH) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Carboxylic Acid) |

| ~162 | C=O (Quinazolinone) |

| ~152 | N-C=N |

| ~149 | Ar-C (quaternary) |

| ~135 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~121 | Ar-C (quaternary) |

| ~120 | Ar-CH |

| ~34 | -CH₂- (adjacent to quinazolinone) |

| ~30 | -CH₂- (adjacent to COOH) |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | N-H stretch (Quinazolinone) |

| ~3050 | Medium | Ar C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Amide, Quinazolinone) |

| ~1610, 1580 | Medium-Strong | C=C and C=N stretch (Aromatic/Heterocyclic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 218 | [M]⁺ (Molecular Ion) |

| 201 | [M-OH]⁺ |

| 200 | [M-H₂O]⁺ |

| 173 | [M-COOH]⁺ |

| 146 | [Quinazolinone fragment]⁺ |

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to this compound involves the condensation of anthranilamide with a suitable three-carbon electrophile, followed by cyclization. A representative protocol is outlined below.

Reaction Scheme:

Anthranilamide + Diethyl succinate → this compound

General Experimental Protocol:

-

Reaction Setup: A mixture of anthranilamide (1.0 eq) and diethyl succinate (1.2 eq) is heated, either neat or in a high-boiling solvent such as diphenyl ether.

-

Heating: The reaction mixture is heated to a temperature range of 180-200 °C for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is treated with a suitable solvent like ethanol to precipitate the crude product. The solid is collected by filtration.

-

Purification: The crude product is washed with a non-polar solvent (e.g., hexane) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).

-

Characterization: The structure of the purified product is then confirmed using spectroscopic methods (NMR, IR, and MS) as detailed in the predicted data tables.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

An In-depth Technical Guide on the Solubility of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a member of the quinazolinone class of heterocyclic compounds. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, impacting formulation, bioavailability, and overall efficacy.

Solubility Profile

The solubility of a compound is influenced by its physicochemical properties and the nature of the solvent. For quinazolinone derivatives, solubility has been investigated in a variety of organic and inorganic solvents. A study on a similar quinazolinone derivative determined its solubility in a wide range of solvents, which provides a useful reference for predicting the behavior of this compound.[4]

Table 1: Qualitative Solubility of a Representative Quinazolinone Derivative in Various Solvents

| Solvent Class | Solvent |

| Acids | Hydrochloric acid, Sulfuric acid, Glacial acetic acid |

| Bases | Sodium hydroxide |

| Alcohols | Methanol, Ethanol, n-Octanol |

| Ketones | Acetone |

| Esters | Ethyl acetate |

| Chlorinated Solvents | Chloroform |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO) |

| Ethers | Diethyl ether |

| Aromatic Hydrocarbons | Benzene, Toluene |

| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane |

| Aqueous | Water |

This table is based on a study of a quinazolinone derivative and is intended to be representative. The actual solubility of this compound in these solvents should be determined experimentally.[4]

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of a compound is the shake-flask method, which is based on the United States Pharmacopeia (USP) criteria.[4]

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a series of vials, each containing a different solvent of interest.

-

The vials are tightly sealed to prevent solvent evaporation.

-

-

Equilibration:

-

The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

-

Phase Separation:

-

After equilibration, the suspensions are allowed to stand undisturbed to allow the undissolved solid to settle.

-

Alternatively, the samples can be centrifuged or filtered (using a filter compatible with the solvent) to separate the saturated solution from the excess solid.

-

-

Quantification:

-

A known volume of the clear, saturated supernatant is carefully withdrawn.

-

The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.

-

Alternatively, the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.

-

-

Data Expression:

-

Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

Biological Context: Potential Signaling Pathways

Quinazolinone derivatives are known to exhibit a variety of biological activities, which are mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by this compound require specific investigation, the known activities of the quinazolinone scaffold suggest potential involvement in pathways related to cell proliferation, inflammation, and microbial growth.

Hypothetical Signaling Pathway Involvement

Based on the reported anticancer and anti-inflammatory activities of quinazolinones, a possible mechanism of action could involve the modulation of key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of the compound on the NF-κB pathway.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a quinazolinone derivative of interest in medicinal chemistry and drug discovery. The synthetic route described is a two-step process involving the initial reaction of anthranilamide with succinic anhydride to form an intermediate amic acid, followed by a thermally induced cyclization to yield the final product. This protocol is designed to be a reliable method for obtaining the target compound in good yield and purity. Included are detailed experimental procedures, a summary of expected quantitative data, and a graphical representation of the experimental workflow.

Introduction